![molecular formula C22H28FN3O2 B5004116 N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide](/img/structure/B5004116.png)
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide, also known as ML277, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide activates the Kir6.2/SUR1 channel by binding to a specific site on the Kir6.2 subunit. This binding leads to a conformational change in the channel, allowing it to open and allow the influx of potassium ions. This influx of potassium ions leads to depolarization of the cell membrane and subsequent insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to increase insulin secretion in both in vitro and in vivo studies. Additionally, this compound has been shown to increase energy expenditure and decrease body weight in animal studies. This compound has also been shown to have a protective effect on pancreatic beta cells, which are responsible for insulin secretion.
实验室实验的优点和局限性
One advantage of N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide is that it is a small molecule compound, making it easier to synthesize and manipulate in the laboratory. Additionally, this compound has been shown to have a high potency and selectivity for the Kir6.2/SUR1 channel. However, one limitation of this compound is that it has a short half-life in vivo, which may limit its therapeutic potential.
未来方向
There are several future directions for research on N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide. One direction is to further investigate its potential therapeutic applications in the treatment of diabetes and obesity. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on other physiological systems. Finally, research is needed to develop more stable analogs of this compound that may have increased therapeutic potential.
合成方法
The synthesis of N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-fluorobenzylamine with 4-piperidone to form 1-(2-fluorobenzyl)-4-piperidinone. This intermediate is then reacted with isonicotinic acid to form N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}isonicotinamide. Finally, the addition of a methoxyethyl group to the amine nitrogen of the isonicotinamide moiety using methoxyethyl chloroformate results in the formation of this compound.
科学研究应用
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of diabetes and obesity. This compound has been shown to activate the Kir6.2/SUR1 channel, which is involved in insulin secretion. This activation leads to an increase in insulin secretion, making this compound a potential treatment for type 2 diabetes. Additionally, this compound has been shown to increase energy expenditure and decrease body weight in animal studies, making it a potential treatment for obesity.
属性
IUPAC Name |
N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O2/c1-28-15-14-26(22(27)19-6-10-24-11-7-19)16-18-8-12-25(13-9-18)17-20-4-2-3-5-21(20)23/h2-7,10-11,18H,8-9,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUYYKMZHPBIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1CCN(CC1)CC2=CC=CC=C2F)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。